Pyridine, 2,6-bis[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2,6-bis[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a pyridine ring substituted at the 2 and 6 positions with 1,3,4-oxadiazole rings, which are further substituted with 2-chlorophenyl groups. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,6-bis[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]- typically involves the reaction of 2,6-dichloropyridine with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-chlorobenzoyl chloride to form the corresponding acyl hydrazide. The final step involves cyclization of the acyl hydrazide with phosphorus oxychloride to form the 1,3,4-oxadiazole rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2,6-bis[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pyridine, 2,6-bis[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its antitumor and antimicrobial properties.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Pyridine, 2,6-bis[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]- involves its interaction with specific molecular targets. For example, it can act as an inhibitor of small conductance calcium-activated potassium (SK) channels by binding to the channel and blocking the passage of potassium ions . This inhibition can affect various cellular processes, including signal transduction and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(5-trifluoromethylpyrazol-3-yl)pyridine
- 2,6-Bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine
Uniqueness
Pyridine, 2,6-bis[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]- is unique due to the presence of 1,3,4-oxadiazole rings substituted with 2-chlorophenyl groups. This structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in chemistry, biology, and materials science.
Properties
CAS No. |
90017-09-7 |
---|---|
Molecular Formula |
C21H11Cl2N5O2 |
Molecular Weight |
436.2 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-[6-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C21H11Cl2N5O2/c22-14-8-3-1-6-12(14)18-25-27-20(29-18)16-10-5-11-17(24-16)21-28-26-19(30-21)13-7-2-4-9-15(13)23/h1-11H |
InChI Key |
SBEYXBYBLCHSPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=NC(=CC=C3)C4=NN=C(O4)C5=CC=CC=C5Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.